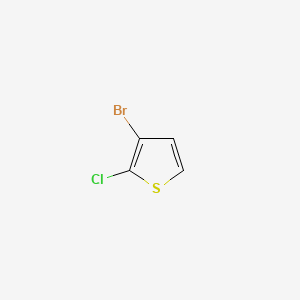

3-Bromo-2-chlorothiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClS/c5-3-1-2-7-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHOQKKCPJELBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369160 | |

| Record name | 3-Bromo-2-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40032-73-3 | |

| Record name | 3-Bromo-2-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-chlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-chlorothiophene (CAS: 40032-73-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-chlorothiophene is a halogenated heterocyclic compound that serves as a pivotal building block in organic synthesis. Its unique substitution pattern offers differential reactivity, making it a valuable precursor for the synthesis of a wide array of functionalized thiophene derivatives. This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, synthesis, and key applications of this compound, with a particular focus on its role in medicinal chemistry and drug discovery. Detailed experimental protocols for its use in cross-coupling reactions and the synthesis of biologically relevant scaffolds are presented, alongside visualizations of key reaction workflows to aid in practical application.

Chemical and Physical Properties

This compound is a clear, colorless to yellowish liquid.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 40032-73-3 | [2] |

| Molecular Formula | C₄H₂BrClS | [2] |

| Molecular Weight | 197.48 g/mol | [2] |

| Appearance | Clear colorless to yellowish liquid | [1] |

| Boiling Point | 70 °C at 9 mmHg | [1] |

| Density | 1.808 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.6 | [1] |

Safety and Handling

This compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet (SDS). Key precautions include avoiding breathing vapors, wearing protective gloves, eye protection, and face protection, and ensuring adequate ventilation.[2]

Synthesis

Proposed Synthesis Workflow

References

An In-Depth Technical Guide to 3-Bromo-2-chlorothiophene: Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of a Dihalogenated Thiophene Building Block

3-Bromo-2-chlorothiophene is a halogenated heterocyclic compound of significant interest in organic synthesis. Its structure, featuring a thiophene ring substituted with two different halogens at adjacent positions, provides a versatile platform for the selective introduction of functional groups. The differential reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond is the cornerstone of its synthetic utility, allowing for programmed, stepwise functionalization. This guide provides a comprehensive overview of the physicochemical properties, key synthetic transformations, and practical applications of this compound, offering field-proven insights for its effective use in the laboratory.

Core Physicochemical and Safety Data

A foundational understanding of a reagent's properties is paramount for its safe and effective handling. This compound is a clear, colorless to yellowish liquid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂BrClS | [2][3][4] |

| Molecular Weight | 197.48 g/mol | [2][3] |

| Appearance | Clear colorless to yellowish liquid | [1] |

| Density | 1.808 g/mL at 25 °C | [1] |

| Boiling Point | 70 °C at 9 mm Hg | [1] |

| CAS Number | 40032-73-3 | [2][3] |

Safety and Handling

This compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

GHS Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [5]

-

Avoid breathing vapors or mist.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure, immediately flush eyes or skin with copious amounts of water and seek medical attention.[5][6]

Synthetic Accessibility

While this compound is commercially available from various suppliers, understanding its synthesis provides context for its reactivity and potential impurities. A common strategy for the synthesis of 3-halothiophenes involves the selective reduction of polyhalogenated precursors. For instance, the parent compound, 3-bromothiophene, is prepared by the debromination of 2,3,5-tribromothiophene. This approach is necessary because direct bromination of thiophene overwhelmingly yields the 2-bromo isomer.

A plausible and logical synthetic route to this compound would involve the selective bromination of 2-chlorothiophene at the adjacent 3-position.

References

Physical properties of 3-Bromo-2-chlorothiophene

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in organic synthesis. The information presented is intended to support laboratory research, chemical process development, and safety assessments. All quantitative data is summarized for clarity, and generalized experimental protocols for key physical measurements are provided.

Chemical Identity and Structure

Summary of Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in synthetic chemistry. The following table summarizes its key physical properties as reported in the literature.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to yellow or orange liquid | [2][4] |

| Boiling Point | 70 °C at 9 mmHg73 °C at 11 mmHg195 °C (predicted) | [2][4][5] |

| Density | 1.808 g/mL at 25 °C1.84 g/mL (Specific Gravity 20/20) | [2][4][5] |

| Refractive Index (n²⁰/D) | 1.6 | [2][4][5] |

| Flash Point | 102 °C | [4][5] |

| Purity | Typically >97.0% (GC) | [4][5] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [5] |

Detailed Experimental Protocols (Generalized)

While specific experimental reports for determining the physical properties of this exact compound are not detailed in common literature, the following represents standard laboratory protocols for such measurements.

Determination of Boiling Point (Reduced Pressure)

The boiling point is a fundamental property for distillation and purification. For compounds like this compound, which may have a high boiling point at atmospheric pressure, vacuum distillation is often employed.

Methodology:

-

Apparatus Setup: Assemble a micro-distillation apparatus, including a small round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: Place a small volume of this compound and a boiling chip or magnetic stir bar into the distillation flask.

-

Procedure:

-

Gradually reduce the pressure within the apparatus to the desired level (e.g., 9-11 mmHg).

-

Begin heating the distillation flask gently using a heating mantle or oil bath.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

-

Data Reporting: The boiling point should be reported along with the pressure at which it was measured (e.g., 73 °C / 11 mmHg).[4][5]

Determination of Density

Density is a crucial parameter for reagent measurement and process calculations.

Methodology:

-

Apparatus: A pycnometer (specific gravity bottle) of a known volume and a calibrated analytical balance are required.

-

Procedure:

-

Measure the mass of the clean, dry pycnometer.

-

Fill the pycnometer with the sample liquid (this compound), ensuring no air bubbles are present. The temperature should be controlled, typically at 25 °C.[2]

-

Measure the mass of the filled pycnometer.

-

The mass of the liquid is the difference between the two measurements.

-

-

Calculation: Density (ρ) is calculated using the formula:

-

ρ = mass / volume

-

The result is reported in g/mL at the specified temperature.

-

Determination of Refractive Index

The refractive index is a characteristic property useful for identifying and assessing the purity of a liquid sample.

Methodology:

-

Apparatus: A calibrated refractometer (e.g., an Abbé refractometer) is used. The instrument should be temperature-controlled, typically to 20 °C.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the sample to reach thermal equilibrium.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

-

Data Reading: Read the refractive index value directly from the instrument's scale. The value is reported as n²⁰/D, indicating measurement at 20°C using the sodium D-line.[2]

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of characterizing a chemical substance and the interrelation of its physical properties.

Caption: A logical workflow for the characterization of a chemical's physical properties.

Caption: Relationship diagram of this compound's core physical properties.

Safety and Handling

According to GHS classifications, this compound is associated with several hazards.[1]

-

Hazard Statements:

-

Signal Word: Warning[1]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

This guide serves as a technical resource for professionals working with this compound. For all laboratory work, users should consult a comprehensive Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C4H2BrClS | CID 2724559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 40032-73-3 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 40032-73-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 40032-73-3 | TCI AMERICA [tcichemicals.com]

A Technical Guide to 3-Bromo-2-chlorothiophene: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-chlorothiophene, a halogenated thiophene derivative of significant interest in organic synthesis and medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and IUPAC Name

This compound is a substituted five-membered aromatic heterocycle containing a sulfur atom. The thiophene ring is substituted with a bromine atom at the 3-position and a chlorine atom at the 2-position.

The unequivocal IUPAC name for this compound is This compound .[1]

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. This data is crucial for its application in synthesis and for its characterization.

| Property | Value |

| Molecular Formula | C4H2BrClS |

| Molecular Weight | 197.48 g/mol [1][2] |

| Boiling Point | 70 °C at 9 mmHg |

| Density | 1.808 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.6 |

| Appearance | Clear colorless to yellowish liquid |

| CAS Number | 40032-73-3[1] |

Spectroscopic data for this compound is available and includes 13C NMR and Mass Spectrometry data which can be found in public databases such as PubChem.[1]

Experimental Protocol: Synthesis of this compound

Reaction: Bromination of 2-chlorothiophene

Materials:

-

2-chlorothiophene

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chlorothiophene (1.0 eq.) in anhydrous DMF.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthetic Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Applications and Safety

Applications:

This compound serves as a versatile building block in organic synthesis. Its utility is particularly noted in the preparation of more complex thiophene-containing molecules for applications in:

-

Pharmaceuticals: As an intermediate for the synthesis of active pharmaceutical ingredients.

-

Agrochemicals: In the development of new pesticides and herbicides.

-

Dyestuffs: As a precursor in the synthesis of organic dyes.

Safety and Handling:

This compound is classified as a hazardous substance.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-2-chlorothiophene. The data presented herein is essential for the structural elucidation and quality control of this important heterocyclic compound, which serves as a versatile building block in the synthesis of pharmaceuticals and advanced materials.

Molecular Structure and NMR Data Correlation

The structure of this compound, with the standard numbering of the thiophene ring, is foundational to understanding its NMR spectra. The molecule contains two non-equivalent aromatic protons and four distinct carbon atoms, each giving rise to a unique signal in the ¹H and ¹³C NMR spectra, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts and coupling constants are influenced by the electronegativity and spatial arrangement of the bromine and chlorine substituents.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 | 6.99 | Doublet (d) | 5.8 |

| H-5 | 7.21 | Doublet (d) | 5.8 |

Note: Predicted data based on analysis of similar compounds. Actual values may vary depending on solvent and experimental conditions.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, one for each carbon atom in the thiophene ring. The chemical shifts are indicative of the electronic environment of each carbon, with the carbons bearing the halogen substituents appearing at lower fields.

| Carbon | Chemical Shift (δ) ppm |

| C2 | 120.3 |

| C3 | 111.4 |

| C4 | 127.8 |

| C5 | 129.2 |

Note: Predicted data based on analysis of similar compounds. Actual values may vary depending on solvent and experimental conditions.

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound, adaptable for use with modern NMR spectrometers.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm.

-

Number of Scans: 16 to 64 scans, depending on the desired signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Acquisition Time: Approximately 2-4 seconds.

¹³C NMR Spectroscopy Acquisition:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction on the resulting spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

For ¹H spectra, integrate the signals to determine the relative proton ratios.

Logical Workflow for NMR Analysis

The process of obtaining and interpreting NMR spectra follows a logical progression from sample preparation to final structural confirmation. This workflow is crucial for ensuring accurate and reproducible results in a research and development setting.

This comprehensive guide provides the necessary spectral data and procedural information for the confident identification and analysis of this compound using ¹H and ¹³C NMR spectroscopy. The provided protocols and workflows are designed to be readily implemented in a modern chemical research environment.

Decoding 3-Bromo-2-chlorothiophene: A Spectroscopic Guide for Researchers

An In-depth Technical Guide to the Mass Spectrometry and Infrared Analysis of a Key Halogenated Heterocycle

For scientists engaged in the intricate world of drug discovery and materials science, the precise characterization of molecular structures is paramount. 3-Bromo-2-chlorothiophene, a halogenated heterocyclic compound, serves as a versatile building block in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of the mass spectrometric and infrared spectroscopic analysis of this compound, offering insights into its structural elucidation and quality assessment.

Unveiling the Molecular Blueprint: Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. For this compound, the presence of two different halogen atoms, bromine and chlorine, each with characteristic isotopic distributions, results in a distinctive and informative mass spectrum.

The Molecular Ion Cluster: A Halogen Signature

The molecular ion peak in the mass spectrum of this compound is not a single peak but a cluster of peaks, a direct consequence of the natural isotopic abundances of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl).[1] The relative abundances of these isotopes (79Br: 81Br ≈ 1:1 and 35Cl: 37Cl ≈ 3:1) give rise to a characteristic pattern of peaks at M, M+2, and M+4, where M is the mass of the molecular ion containing the most abundant isotopes (79Br and 35Cl).[1] The expected molecular weight of this compound (C₄H₂BrClS) is approximately 197.49 g/mol .[2]

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | m/z (approx.) | Contributing Isotopes | Relative Intensity (Approx.) |

| [M]⁺ | 196 | C₄H₂⁷⁹Br³⁵ClS | 100% |

| [M+2]⁺ | 198 | C₄H₂⁸¹Br³⁵ClS / C₄H₂⁷⁹Br³⁷ClS | 132% |

| [M+4]⁺ | 200 | C₄H₂⁸¹Br³⁷ClS | 33% |

Note: Intensities are relative to the [M]⁺ peak and are calculated based on the natural isotopic abundances of Br and Cl.

Fragmentation Pathway: Deconstructing the Molecule

Upon electron ionization, the molecular ion of this compound undergoes fragmentation, providing valuable structural information. The fragmentation process is guided by the relative strengths of the chemical bonds and the stability of the resulting fragments.

A plausible fragmentation pathway for this compound is initiated by the loss of one of the halogen atoms. The C-Br bond is generally weaker than the C-Cl bond, suggesting that the initial loss of a bromine radical is a likely event. Subsequent fragmentation may involve the loss of the chlorine atom or cleavage of the thiophene ring.

Probing Vibrational Modes: Infrared Spectroscopy Analysis

Infrared (IR) spectroscopy provides a molecular fingerprint by detecting the vibrational frequencies of chemical bonds. For this compound, the IR spectrum reveals characteristic absorptions corresponding to the thiophene ring and the carbon-halogen bonds.

Characteristic Absorption Bands

The IR spectrum of this compound can be divided into several key regions:

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the thiophene ring typically appear in the region of 3100-3000 cm⁻¹.[3][4]

-

Thiophene Ring Stretching: The C=C and C-C stretching vibrations within the aromatic thiophene ring give rise to a series of bands, usually in the 1600-1400 cm⁻¹ region.[5][6]

-

C-H In-Plane and Out-of-Plane Bending: The bending vibrations of the ring C-H bonds occur at lower frequencies. In-plane bending is often observed between 1250-1000 cm⁻¹, while out-of-plane bending gives rise to strong absorptions in the 900-650 cm⁻¹ range, which can be diagnostic of the substitution pattern.[5][7]

-

C-S Stretching: The stretching vibration of the carbon-sulfur bond within the thiophene ring is typically found in the 850-600 cm⁻¹ region.[5]

-

C-Cl and C-Br Stretching: The stretching vibrations of the carbon-chlorine and carbon-bromine bonds are expected to appear in the fingerprint region, generally below 800 cm⁻¹. The C-Cl stretch is typically in the 850-550 cm⁻¹ range, while the C-Br stretch is found at even lower wavenumbers, usually between 680-500 cm⁻¹.[8]

Table 2: Key Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H Stretch |

| 1600 - 1400 | Thiophene Ring C=C and C-C Stretch |

| 1250 - 1000 | C-H In-Plane Bend |

| 900 - 650 | C-H Out-of-Plane Bend |

| 850 - 600 | C-S Stretch |

| 850 - 550 | C-Cl Stretch |

| 680 - 500 | C-Br Stretch |

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the analytical data, the following experimental protocols are recommended.

Mass Spectrometry (Electron Ionization - GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Analysis: Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern with the theoretical distribution.

-

Infrared Spectroscopy (Attenuated Total Reflectance - ATR-FTIR)

-

Sample Preparation: Place a small drop of liquid this compound or a few milligrams of the solid compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to their corresponding vibrational modes based on established correlation tables and literature data for substituted thiophenes.

Conclusion

The combined application of mass spectrometry and infrared spectroscopy provides a powerful and comprehensive approach for the structural characterization of this compound. The distinctive isotopic pattern in the mass spectrum serves as a clear indicator of the presence of both bromine and chlorine, while the fragmentation pattern offers insights into the molecule's connectivity. Complementarily, the infrared spectrum provides a detailed fingerprint of the functional groups and the overall molecular structure. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their scientific endeavors.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. This compound | C4H2BrClS | CID 2724559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. elearning.uniroma1.it [elearning.uniroma1.it]

The Strategic Utility of 3-Bromo-2-chlorothiophene in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-chlorothiophene has emerged as a cornerstone building block in organic synthesis, prized for its predictable and sequential reactivity. This dihalogenated heterocycle offers chemists a powerful tool for the controlled, site-selective introduction of diverse functionalities. The strategic heart of its utility lies in the pronounced reactivity difference between the carbon-bromine (C-Br) bond at the C3 position and the more robust carbon-chlorine (C-Cl) bond at the C2 position. This guide provides an in-depth exploration of the core transformations involving this compound, including chemoselective cross-coupling reactions and orthogonal metal-halogen exchange pathways. By synthesizing mechanistic principles with field-proven protocols, this document serves as a comprehensive resource for professionals engaged in the synthesis of complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials.

Introduction: The Unique Profile of a Dihalogenated Heterocycle

This compound (CAS: 40032-73-3) is a liquid at room temperature with a molecular weight of 213.48 g/mol .[1] Its synthetic power does not stem from its physical properties, but from the electronic disparity of its two halogen substituents. The thiophene ring, an electron-rich aromatic system, serves as the scaffold for a C3-Br bond and a C2-Cl bond, creating a predictable hierarchy of reactivity that can be exploited for stepwise molecular construction.

The Reactivity Dichotomy: A Cornerstone of Synthetic Strategy

The fundamental principle governing the use of this compound is the differential reactivity of its carbon-halogen bonds in the most common and synthetically valuable transformations.

-

Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2] The C-Br bond, with a lower bond dissociation energy (approx. 276-290 kJ/mol) compared to the C-Cl bond (approx. 339-346 kJ/mol), undergoes this oxidative addition significantly faster.[2][3] This kinetic preference allows for highly chemoselective functionalization at the C3 position while leaving the C2-Cl bond intact for subsequent transformations.[4]

-

Halogen-Metal Exchange: When using organolithium or Grignard reagents at low temperatures, the bromine atom is preferentially exchanged for a metal (lithium or magnesium bromide). This selectivity is also rooted in the weaker C-Br bond, enabling the formation of a potent 3-thienyl nucleophile that can be trapped with various electrophiles.[5]

This inherent reactivity difference provides a powerful strategic advantage, enabling the design of elegant and efficient multi-step syntheses from a single, versatile starting material.

Caption: Reactivity hierarchy of this compound.

Chapter 1: Chemoselective Cross-Coupling Reactions - Harnessing the C-Br Bond

The selective functionalization of the C3-Br bond via palladium-catalyzed cross-coupling reactions is the most widely employed strategy utilizing this compound. Careful selection of the catalyst, ligand, base, and solvent is critical for maximizing yield and maintaining selectivity.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is a robust method for introducing aryl or vinyl groups at the C3 position.[4]

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of a Pd(0) complex into the C-Br bond, which is kinetically favored over the C-Cl bond.[2][6] This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the 3-aryl-2-chlorothiophene product and regenerate the Pd(0) catalyst.[6]

Experimental Protocol: Selective Suzuki Coupling

The following protocol is adapted from procedures for analogous 3-bromo-7-chloro-benzothiophene systems and represents a typical starting point for optimization.[4]

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst mixture (e.g., Pd(OAc)₂, 2 mol% and a phosphine ligand like PPh₃, 8 mol%).

-

Solvent & Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio). Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~90-98 |

| Thiophen-3-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 95 | ~80-92 |

| 4-Vinylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~85-93 |

| Yields are representative estimates based on similar dihalide systems and require empirical validation. |

Stille Coupling

The Stille reaction couples the halide with an organotin reagent, offering an alternative, powerful C-C bond-forming method that is tolerant of a wide variety of functional groups.[7][8]

Mechanistic Insight: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[7][9] The transmetalation step with the organostannane is often the rate-limiting step and can be accelerated with additives like Cu(I) salts or by using polar aprotic solvents like DMF.[8][10]

Experimental Protocol: Stille Coupling

-

Reaction Setup: To a flame-dried flask, add this compound (1.0 eq.) and the organostannane reagent (e.g., tributyl(aryl)stannane, 1.1 eq.).

-

Catalyst/Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and an anhydrous, degassed solvent like toluene or DMF.

-

Degassing: Purge the system with inert gas for 15-20 minutes.

-

Reaction: Heat the mixture, typically to 90-110 °C, and stir for 12-16 hours.

-

Work-up: After cooling, dilute the reaction with a solvent like ethyl acetate. To remove tin byproducts, wash the organic phase with an aqueous solution of KF or filter through a pad of silica gel treated with triethylamine.[7] Dry and concentrate the organic phase.

-

Purification: Purify via flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, reacting the C3-Br bond with a terminal alkyne.[11][12] This reaction is crucial for synthesizing conjugated systems used in materials science.

Mechanistic Insight: This reaction typically involves a dual catalytic system.[13] The palladium cycle facilitates the oxidative addition and reductive elimination, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-complex.[13] An amine base is required to deprotonate the alkyne and neutralize the HBr byproduct.[12]

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Solvent/Reagents: Add an amine solvent like triethylamine (which also acts as the base) or a mixture of THF and an amine. Add the terminal alkyne (1.2 eq.).

-

Degassing: Thoroughly degas the mixture by purging with argon.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion. The reaction is often rapid (1-4 hours).

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the organic layers, dry, and concentrate.

-

Purification: Purify by column chromatography.

Buchwald-Hartwig Amination

For the synthesis of pharmaceutical compounds, the formation of C-N bonds is paramount. The Buchwald-Hartwig amination enables the coupling of the C3-Br bond with primary or secondary amines.[14][15]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of Pd(0) to the C-Br bond, followed by coordination of the amine. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex yields the 3-amino-2-chlorothiophene product.[14] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step, especially for challenging substrates.[16]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup (Glovebox): In an inert atmosphere glovebox, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.).

-

Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

-

Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube, remove it from the glovebox, and heat in a preheated oil bath to 80-110 °C with stirring. Monitor by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction carefully with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase.

-

Purification: Purify by flash column chromatography.

Chapter 2: Orthogonal Reactivity - Halogen-Metal Exchange

An alternative to palladium catalysis is the use of halogen-metal exchange, which provides a powerful nucleophile at the C3 position for reaction with a wide range of electrophiles.

Mechanistic Insight: At low temperatures (-78 °C), organolithium reagents like n-butyllithium (n-BuLi) rapidly and selectively exchange with bromine over chlorine.[5] This process forms a 3-thienyllithium species. Similarly, activated magnesium can be used to form the corresponding Grignard reagent, 3-(magnesiobromide)-2-chlorothiophene, again leveraging the higher reactivity of the C-Br bond.[17][18] The resulting organometallic intermediate must be used immediately.

Caption: Workflow for lithiation and electrophilic trapping.

Experimental Protocol: Lithiation and Electrophilic Quench

This protocol is adapted from general procedures for the lithiation of 3-bromothiophene.[5]

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon), add a solution of this compound (1.0 eq.) in anhydrous THF (to achieve ~0.5 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Exchange: Stir the mixture at -78 °C for 30-60 minutes to ensure complete halogen-lithium exchange.

-

Electrophilic Quench: Add the desired electrophile (1.2 eq., e.g., DMF, dry ice, an aldehyde) dropwise, keeping the temperature at -78 °C.

-

Warming: After the addition, stir for another hour at -78 °C before allowing the reaction to slowly warm to room temperature over several hours.

-

Work-up: Cool the flask in an ice bath and carefully quench with a saturated aqueous NH₄Cl solution. Extract with diethyl ether or ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

-

Purification: Concentrate the solution and purify the crude product by flash column chromatography.

Chapter 3: Application Case Study - Synthesis of Thieno[3,2-b]thiophene Derivatives

The true measure of a building block's utility is its application in the synthesis of valuable functional molecules. This compound and its derivatives are key precursors to fused thiophene systems, such as thieno[3,2-b]thiophene, which are vital components in organic electronic materials like organic field-effect transistors (OFETs) and organic photovoltaics.[19]

A concise synthesis of 3-alkylthieno[3,2-b]thiophenes highlights this application.[20] While the literature often starts with 3-bromothiophene, the principles are directly applicable. The strategy involves first creating a 3-substituted thiophene, followed by an intramolecular cyclization to form the fused ring system. Using this compound allows for the initial installation of a side chain via cross-coupling at C3, with the C2-chloro atom remaining as a potential site for further modification of the final fused system.

Synthetic Strategy Outline:

-

Suzuki Coupling: A Suzuki coupling reaction is performed on this compound with an appropriate boronic acid to install a side chain at the C3 position.

-

Cyclization Precursor Formation: The newly introduced group is chemically modified to prepare for the ring-closing reaction.

-

Intramolecular Cyclization: An acid-catalyzed intramolecular cyclization reaction forms the second thiophene ring, yielding the thieno[3,2-b]thiophene core.

This approach demonstrates how the predictable, stepwise functionalization of this compound enables the efficient construction of complex, high-value heterocyclic systems that are central to advancing materials science.[19]

Conclusion

This compound is a quintessential example of a strategic building block in modern organic synthesis. Its value is derived from the predictable and exploitable difference in reactivity between its C-Br and C-Cl bonds. This inherent chemoselectivity allows for a logical and stepwise approach to molecular construction, whether through palladium-catalyzed cross-coupling at the C3-position or via halogen-metal exchange. The ability to reserve the C2-position for a subsequent transformation adds another layer of synthetic utility. As chemists continue to push the boundaries in drug discovery and materials science, the demand for versatile and reliable building blocks will only increase. The principles and protocols outlined in this guide demonstrate that this compound is exceptionally well-positioned to meet this need, enabling the efficient and elegant synthesis of the complex molecules of tomorrow.

References

- 1. This compound | C4H2BrClS | CID 2724559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Stille Coupling | NROChemistry [nrochemistry.com]

- 8. grokipedia.com [grokipedia.com]

- 9. scribd.com [scribd.com]

- 10. Stille Coupling [organic-chemistry.org]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. adichemistry.com [adichemistry.com]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

Electron-rich aromatic properties of brominated thiophenes

An In-depth Technical Guide on the Electron-Rich Aromatic Properties of Brominated Thiophenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic properties, synthesis, and reactivity of brominated thiophenes. Thiophene, an electron-rich five-membered aromatic heterocycle, serves as a crucial building block in medicinal chemistry and materials science. The introduction of bromine atoms to the thiophene ring significantly modulates its electronic characteristics and reactivity, creating versatile intermediates for further functionalization. This document details the impact of bromination on the thiophene core, presents key quantitative data, outlines detailed experimental protocols, and illustrates important chemical transformations.

Electronic Properties of Brominated Thiophenes

Thiophene is considered electron-rich due to the participation of the sulfur atom's lone pair electrons in the aromatic π-system, resulting in a higher electron density than benzene. This inherent property makes it highly susceptible to electrophilic substitution reactions.

The substitution of hydrogen with bromine, an electronegative halogen, introduces competing electronic effects:

-

Inductive Effect (-I): Bromine is more electronegative than carbon and pulls electron density away from the thiophene ring through the sigma bond. This effect is deactivating.

-

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system. This effect is activating and directs incoming electrophiles to the ortho and para positions.

In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution compared to unsubstituted thiophene. However, the bromine atom still acts as an ortho-para director for subsequent reactions. Furthermore, the C-Br bond provides a reactive handle for a vast array of cross-coupling reactions, which is the primary utility of these compounds.

Spectroscopic and Physicochemical Data

The electronic perturbations caused by bromine substitution are quantifiable through various analytical techniques. The following tables summarize key data for common brominated thiophenes.

Table 1: ¹³C NMR Chemical Shifts (δ in ppm) for Brominated Thiophenes in CDCl₃

| Compound | C2 | C3 | C4 | C5 |

|---|---|---|---|---|

| Thiophene | 125.6 | 127.4 | 127.4 | 125.6 |

| 2-Bromothiophene | 112.9 | 130.5 | 128.2 | 127.0 |

| 3-Bromothiophene | 126.1 | 110.8 | 130.6 | 122.0 |

| 2,5-Dibromothiophene | 115.4 | 132.0 | 132.0 | 115.4 |

| 2,3-Dibromothiophene | 115.1 | 114.7 | 132.8 | 128.0 |

Data compiled from various sources and typical values.

Table 2: Electrochemical Properties of Brominated Thiophenes

| Compound | Oxidation Potential (V vs. Fc/Fc⁺) | HOMO Level (eV) |

|---|---|---|

| Thiophene | 1.60 | -6.1 |

| 2-Bromothiophene | 1.75 | -6.25 |

| 2,5-Dibromothiophene | 1.90 | -6.4 |

Note: Values are approximate and can vary based on experimental conditions. The HOMO level is estimated from the oxidation potential.

Synthesis of Brominated Thiophenes: Experimental Protocols

The regioselective synthesis of brominated thiophenes is fundamental to their use. The electron-rich nature of the thiophene ring allows for direct bromination, often without a Lewis acid catalyst.

Protocol: Synthesis of 2-Bromothiophene

This protocol describes the selective monobromination of thiophene at the C2 position using N-Bromosuccinimide (NBS).

Materials:

-

Thiophene

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolve thiophene (1.0 eq) in a 1:1 mixture of glacial acetic acid and dichloromethane in a round-bottom flask.

-

Cool the flask to 0 °C in an ice bath with stirring.

-

Dissolve N-Bromosuccinimide (1.0 eq) in the same solvent mixture and add it dropwise to the thiophene solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane (3x).

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil via fractional distillation to yield pure 2-bromothiophene.

Reactivity and Applications in Cross-Coupling Reactions

Brominated thiophenes are exceptionally valuable building blocks for constructing more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The C-Br bond serves as a site for forming new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid, to form a C-C bond.[1][2][3] It is one of the most widely used cross-coupling reactions due to the mild reaction conditions and the low toxicity of the boron reagents.

The catalytic cycle involves three main steps: oxidative addition of the bromothiophene to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][4]

References

A Comprehensive Technical Guide to 3-Bromo-2-chlorothiophene: Synthesis, Properties, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 3-bromo-2-chlorothiophene, a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's nomenclature, physicochemical properties, synthesis, reactivity, and its significant applications, particularly in the development of blockbuster pharmaceuticals.

Nomenclature and Identification: Unambiguous Compound Recognition

Accurate identification of chemical compounds is paramount for reproducible scientific research. This compound is known by several synonyms, and its unique identifiers are crucial for database searches and procurement.

Synonyms and Identifiers:

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 40032-73-3[1] |

| Other Names | 2-Chloro-3-bromothiophene, 3-bromo-2-chloro-thiophene[1] |

| Molecular Formula | C4H2BrClS[1] |

| Molecular Weight | 197.48 g/mol [1] |

Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties of this compound is essential for its handling, characterization, and use in synthetic chemistry.

Physicochemical Properties:

| Property | Value | Source |

| Appearance | Clear colorless to yellowish liquid | [2] |

| Boiling Point | 70 °C at 9 mmHg | [2] |

| Density | 1.808 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.6 | [2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The coupling constants would be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four carbon atoms of the thiophene ring. The carbons attached to the halogens will be significantly shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the presence of both bromine and chlorine atoms. The molecular ion peak (M+) will be observed at m/z corresponding to the molecular weight.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, as well as C-S and C-halogen vibrations.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through the regioselective bromination of 2-chlorothiophene. The following protocol is designed as a self-validating system, with in-process checks to ensure the desired outcome.

Experimental Protocol: Synthesis of this compound

Principle: This synthesis involves the electrophilic bromination of 2-chlorothiophene. The chlorine atom at the 2-position deactivates the ring towards electrophilic substitution but directs the incoming electrophile (bromine) primarily to the 5-position and to a lesser extent, the 3-position. By carefully controlling the reaction conditions, the formation of the 3-bromo isomer can be favored. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.

Materials:

-

2-Chlorothiophene

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chlorothiophene (1.0 equivalent) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Bromination: Dissolve N-Bromosuccinimide (1.05 equivalents) in anhydrous DMF and add it dropwise to the cooled solution of 2-chlorothiophene over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the consumption of the starting material and the formation of the product.

-

Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing (Self-Validation): Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine), saturated aqueous sodium bicarbonate solution (to neutralize any acid), and brine. The color change in the sodium thiosulfate wash (from colorless to slightly yellow if excess bromine is present) serves as a visual check.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification (Self-Validation): Purify the crude product by fractional distillation under reduced pressure to yield pure this compound. The boiling point and refractive index of the purified product should match the literature values.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dictated by the presence of two halogen atoms on the thiophene ring. The bromine at the 3-position is more susceptible to metal-halogen exchange and cross-coupling reactions than the chlorine at the 2-position. This differential reactivity is a cornerstone of its utility in organic synthesis.

A particularly important derivative is 3-(bromomethyl)-2-chlorothiophene . This compound is typically synthesized via the radical bromination of 2-chloro-3-methylthiophene using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. The bromomethyl group is a highly reactive electrophilic handle, readily participating in nucleophilic substitution reactions.

Applications in Drug Development: A Gateway to Thienopyridine Drugs

Thiophene and its derivatives are prominent scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9][10] this compound and its derivatives are particularly valuable as building blocks for the synthesis of thienopyridine-class drugs, most notably the antiplatelet agent clopidogrel (Plavix®) .[11][12][13]

The Role in Clopidogrel Synthesis:

Clopidogrel is an irreversible inhibitor of the P2Y12 receptor, which plays a crucial role in ADP-induced platelet aggregation.[11] The thienopyridine core of clopidogrel is a key structural feature responsible for its pharmacological activity. While the exact industrial synthesis of clopidogrel is proprietary, a common synthetic strategy involves the use of a 2-chloro-3-thienylmethyl moiety, which can be derived from 3-(bromomethyl)-2-chlorothiophene.

The general synthetic logic involves the alkylation of a suitable amine with the 2-chloro-3-thienylmethyl group. The presence of the chlorine atom on the thiophene ring is believed to influence the electronic properties and metabolic stability of the final drug molecule.

Caption: Role of 3-(bromomethyl)-2-chlorothiophene in drug synthesis.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, with profound implications for drug discovery and development. Its unique reactivity profile, stemming from the differential reactivity of its two halogen substituents, allows for its strategic incorporation into complex molecular architectures. As demonstrated by its role in the synthesis of the blockbuster antiplatelet drug clopidogrel, a deep understanding of the chemistry of this compound provides researchers with a powerful tool for the creation of novel and impactful therapeutic agents. This guide serves as a foundational resource for scientists and researchers, enabling them to harness the full potential of this important heterocyclic compound.

References

- 1. This compound | C4H2BrClS | CID 2724559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound(40032-73-3) MS spectrum [chemicalbook.com]

- 4. 3-Bromothiophene(872-31-1) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-Bromo-2-chlorothiophene from 2,3,5-tribromothiophene

An In-Depth Guide to the

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 3-Bromo-2-chlorothiophene, a valuable halogenated heterocyclic building block for pharmaceutical and materials science research. The described methodology begins with the readily available starting material, 2,3,5-tribromothiophene, and proceeds through a selective reductive debromination to yield the key intermediate, 3-bromothiophene. Subsequent regioselective chlorination at the activated C2 position affords the target compound. This guide offers detailed experimental procedures, mechanistic insights, troubleshooting advice, and safety protocols tailored for researchers, scientists, and professionals in drug development.

Introduction

Halogenated thiophenes are cornerstone synthons in the fields of medicinal chemistry, agrochemicals, and organic electronics. The specific placement of different halogen atoms on the thiophene ring allows for fine-tuning of a molecule's steric and electronic properties, as well as providing orthogonal synthetic handles for subsequent cross-coupling reactions. This compound (CAS No. 40032-73-3) is a particularly useful intermediate, enabling selective functionalization at either the bromine- or chlorine-bearing carbon.

Direct synthesis of this substitution pattern is challenging due to the inherent reactivity of the thiophene ring, which favors electrophilic substitution at the α-positions (C2 and C5). Therefore, an indirect, multi-step approach is required. The most reliable and scalable route involves the exhaustive bromination of thiophene to produce 2,3,5-tribromothiophene, followed by a two-step transformation: the selective removal of the highly reactive α-bromines and a subsequent, targeted chlorination.[1] This document details this robust synthetic pathway.

Overall Synthetic Pathway

The transformation from 2,3,5-tribromothiophene to this compound is achieved in two distinct experimental stages. First, a selective reductive debromination at the α-positions (C2 and C5) is performed, followed by a regioselective electrophilic chlorination at the newly available and highly activated C2 position.

References

Introduction: Harnessing Chemoselectivity for Thiophene Functionalization

An Application Guide to the Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-2-chlorothiophene

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial settings, particularly in pharmaceutical and materials science for the synthesis of complex biaryl and hetero-biaryl structures.[1]

This guide focuses on a specific, yet highly valuable, application: the Suzuki-Miyaura coupling of this compound. This dihalogenated heterocycle is a powerful building block, but its utility hinges on the ability to perform reactions with high site-selectivity. The inherent differences in the reactivity of the C-Br and C-Cl bonds provide a handle for chemoselective functionalization. Typically, the more reactive C-Br bond can be selectively coupled under specific conditions, leaving the C-Cl bond intact for subsequent transformations. This stepwise approach allows for the controlled and efficient synthesis of di- and tri-substituted thiophene derivatives, which are core motifs in numerous pharmacologically active agents.[4][5]

This document serves as a detailed technical guide for researchers, chemists, and drug development professionals. It will delve into the mechanistic underpinnings of the reaction's selectivity, provide optimized protocols, and offer practical insights to ensure successful and reproducible outcomes.

Mechanistic Rationale: The Basis of Chemoselectivity

The efficacy of the Suzuki-Miyaura reaction relies on a well-understood catalytic cycle involving a palladium catalyst.[6] The cycle is broadly composed of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition : The cycle begins with a low-valent Pd(0) species inserting itself into the carbon-halogen bond of the electrophile (the thiophene). This is typically the rate-determining step and the key to achieving chemoselectivity.[2] The relative reactivity of halogens for oxidative addition is generally I > Br > OTf >> Cl.[2][7] This established trend is due to the bond dissociation energies of the carbon-halogen bonds; the weaker C-Br bond will react preferentially over the stronger C-Cl bond.

-

Transmetalation : The newly formed Pd(II) complex then undergoes ligand exchange with an organoboron species. The role of the base is critical here; it activates the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transfer of the organic group to the palladium center.[1][8][9]

-

Reductive Elimination : In the final step, the two organic ligands on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1]

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-chlorothiophene: A Guide for Synthetic Strategy and Method Development

An Application Note and Protocol Guide

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the palladium-catalyzed cross-coupling reactions of 3-bromo-2-chlorothiophene. This versatile building block is of significant interest in the synthesis of pharmaceuticals and organic electronic materials. This guide details the strategic considerations and practical execution of key cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, with a focus on achieving regioselective functionalization. We present detailed, field-tested protocols, mechanistic insights, and data-driven recommendations to enable robust and reproducible synthetic outcomes.

Introduction: The Synthetic Utility of Dihalogenated Thiophenes

This compound is a valuable heterocyclic starting material due to the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization at the C3 position while leaving the C2 position available for subsequent transformations. This orthogonal reactivity is a cornerstone of efficient synthetic strategies, enabling the construction of complex, multi-substituted thiophene derivatives which are prevalent in various applications.

The thiophene core is a key pharmacophore in numerous approved drugs and a fundamental component in organic semiconductors. The ability to precisely install different functionalities at specific positions on the thiophene ring is therefore of paramount importance. This application note serves as a practical guide to harnessing the synthetic potential of this compound.

The Principle of Regioselective Cross-Coupling

The success of using this compound as a synthetic linchpin hinges on the difference in bond dissociation energies (BDE) of the C-Br and C-Cl bonds. The C-Br bond has a lower BDE, making it more susceptible to oxidative addition to a Pd(0) catalyst, which is the initial and often rate-determining step in most cross-coupling catalytic cycles. This inherent reactivity difference allows for a high degree of chemoselectivity.

Workflow for Sequential Functionalization

Using 3-Bromo-2-chlorothiophene in pharmaceutical synthesis

An In-Depth Guide to the Strategic Application of 3-Bromo-2-chlorothiophene in Modern Pharmaceutical Synthesis

Authored by a Senior Application Scientist

Preamble: The Strategic Value of Differentiated Reactivity in Heterocyclic Scaffolds

In the landscape of medicinal chemistry, the thiophene nucleus is a privileged scaffold, integral to the structure of numerous marketed drugs.[1][2][3][4] Its value is derived not only from its bioisosteric relationship with the phenyl ring but also from the rich chemistry it enables. Within the family of thiophene building blocks, this compound stands out as a uniquely powerful intermediate. Its utility is rooted in the differentiated reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This intrinsic electronic difference allows for programmed, regioselective functionalization, enabling chemists to build molecular complexity in a controlled, stepwise manner. This guide provides a detailed exploration of the strategic use of this compound, complete with field-proven protocols and mechanistic insights for researchers at the forefront of drug discovery.

Core Application I: Sequential, Regioselective Cross-Coupling Reactions

The primary strategic advantage of this compound is the ability to perform sequential cross-coupling reactions. The C3-Br bond can be selectively functionalized under relatively mild conditions, leaving the more robust C2-Cl bond intact for a subsequent, often distinct, chemical transformation. This opens a direct pathway to di-substituted thiophenes with precisely controlled architecture.

Workflow for Sequential Cross-Coupling

The logical flow of a sequential coupling strategy is depicted below. The initial reaction targets the more labile C-Br bond, followed by a second coupling at the C-Cl position, which typically requires more forcing conditions (e.g., different ligands, higher temperatures).

Caption: Sequential cross-coupling workflow using this compound.

A. Suzuki-Miyaura Coupling: Building Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery for its broad functional group tolerance and the commercial availability of a vast array of boronic acids.[5][6][7][8][9] When applied to this compound, it provides a robust method for introducing aryl or vinyl substituents selectively at the C3 position.

This protocol details the selective coupling of an arylboronic acid at the C3 position, preserving the C2-chloro substituent for further functionalization.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv.) or K₂CO₃ (2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and ethanol (e.g., 3:1 ratio) or 1,4-dioxane. The final concentration should be approximately 0.1-0.2 M with respect to the thiophene substrate.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

-

Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the 3-aryl-2-chlorothiophene intermediate.

| Parameter | Condition | Rationale & Causality |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Selected for high reactivity with C-Br bonds while minimizing reactivity with the C-Cl bond under these conditions. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation and neutralizes the acid generated during the catalytic cycle. |

| Solvent | Toluene/Ethanol, Dioxane/H₂O | Biphasic or polar aprotic solvents that facilitate the dissolution of both organic and inorganic reagents. |

| Temperature | 80-90 °C | Sufficient to drive the catalytic cycle for the C-Br bond without significantly activating the C-Cl bond. |

B. Stille Coupling: An Alternative C-C Bond Formation

The Stille reaction offers a valuable alternative to Suzuki coupling, utilizing organostannane reagents.[10] Organostannanes are often stable to air and moisture and can be purified by chromatography, but their toxicity and the difficulty of removing tin byproducts are significant drawbacks.[11][12] The reaction proceeds via a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10][11]

-